N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3S/c22-14-7-5-13(6-8-14)21-24-15(12-28-21)9-10-23-20(26)19-11-17(25)16-3-1-2-4-18(16)27-19/h1-8,11-12H,9-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPHDSYCATUYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-fluoroaniline with α-bromoacetophenone to form the intermediate, which is then cyclized with thiourea to yield the thiazole ring. This intermediate is further reacted with ethyl bromoacetate to introduce the ethyl group.
The chromene core is synthesized separately, often starting from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation followed by cyclization. The final step involves coupling the thiazole intermediate with the chromene core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain, leading to altered cellular pathways and physiological effects.
Comparison with Similar Compounds
Thiazole-Chromene Hybrids
- 8-ethoxy-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1421444-81-6) :
- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide :
Thiazolidinone Derivatives
Compounds from (e.g., 9–13) feature thiazolidinone cores with varied substituents (e.g., chlorobenzylidene, indole, nitro-furyl). These derivatives exhibit yields ranging from 53% to 90% and melting points between 147–207°C, highlighting the impact of bulky substituents on crystallinity and thermal stability .
Nitrothiophene Carboxamides
- N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide :
Physicochemical Properties
Key Structural and Functional Differences
Substituent Effects :
- Electron-withdrawing groups (e.g., 4-fluoro in the target compound) may enhance metabolic stability compared to electron-donating groups (e.g., methoxy in ) .
- The ethyl linker in the target compound could improve flexibility and binding affinity compared to methylene linkers .
Synthetic Efficiency: HATU-mediated coupling () achieves high purity (99% for some analogs), whereas thiazolidinone derivatives () show variable yields (53–90%), likely due to steric or electronic challenges .
Biological Activity
The compound N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a thiazole-bearing molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiazole Ring : A five-membered heterocyclic ring that is known for its diverse biological activities.
- Chromene Core : A fused benzopyran structure that enhances the compound's pharmacological profile.
- Fluorophenyl Substituent : The presence of a fluorine atom on the phenyl ring may influence the compound's lipophilicity and biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 836.9 g/mol |
| XLogP3-AA | 4.6 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 15 |
| Rotatable Bond Count | 14 |
Antitumor Activity
Research indicates that thiazole derivatives, including the target compound, exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cell lines through various mechanisms, such as inhibiting Bcl-2 proteins and disrupting mitochondrial function .
Case Study
In a study evaluating thiazole derivatives, it was found that certain compounds had IC50 values below those of standard chemotherapeutics like doxorubicin, indicating superior cytotoxic effects against specific cancer cell lines (e.g., A-431 and Jurkat cells) . The structure-activity relationship (SAR) analysis suggested that modifications to the phenyl ring significantly impacted antitumor efficacy.
Antimicrobial Activity
Thiazole compounds have also been recognized for their antimicrobial properties. The target compound's derivatives have demonstrated effectiveness against various pathogens, including bacteria and fungi. For example, a derivative of thiazole was shown to synergistically enhance the activity of ciprofloxacin against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .
Leishmanicidal Activity
Recent studies have highlighted the potential of thiazole derivatives in treating leishmaniasis. Compounds similar to the target molecule were shown to reduce survival rates of Leishmania species with minimal toxicity to mammalian cells, indicating their potential as novel antileishmanial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : By modulating apoptotic pathways and inhibiting anti-apoptotic proteins.
- Cell Cycle Arrest : Certain thiazole derivatives have been shown to interfere with cell cycle progression in cancer cells.
- Membrane Disruption : In microbial pathogens, these compounds may disrupt cellular membranes leading to cell death.
Q & A
What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step reactions:
Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones under reflux (60–80°C) in ethanol or DMF .
Chromene-carboxamide coupling : Amide bond formation via EDC/HOBt-mediated coupling at 0–5°C to minimize side reactions .
Fluorophenyl introduction : Suzuki-Miyaura cross-coupling (5 mol% Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) or nucleophilic substitution .
Optimization : Use inert atmospheres (N₂/Ar) for Pd-catalyzed steps, slow reagent addition, and solvent polarity adjustments (e.g., THF → DMF for polar intermediates). Yields improve by 15–20% with precise temperature control and catalyst recycling .
Which spectroscopic techniques are most effective for structural characterization?
- ¹H/¹³C NMR : Identify thiazole protons (δ 7.2–8.1 ppm) and chromene carbonyls (δ 165–170 ppm). ¹⁹F NMR confirms fluorophenyl integration .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error validate stoichiometry .
- X-ray crystallography : SHELX-refined structures resolve stereochemical ambiguities (e.g., hydrogen-bonding networks) .
- IR : Detect C=O (1700 cm⁻¹) and C-F (1220 cm⁻¹) stretches .
How can contradictions in biological activity data be resolved across studies?
- Assay standardization : Adopt CLSI guidelines for antimicrobial testing (e.g., broth microdilution) and document cell line specifics (e.g., p53 status in cancer models) .
- Dose-response validation : Use Hill slopes and EC₅₀ values to compare potency. Outliers are identified via ANOVA with Tukey’s post-hoc test .
- Meta-analysis : Pool data from ≥3 independent studies to assess reproducibility (e.g., MIC ranges: 16–64 µg/mL for Bacillus subtilis) .
What computational strategies model the compound’s target interactions?
- Docking (AutoDock Vina) : Predict binding to topoisomerase II’s ATP-binding pocket (ΔG ≤ -9 kcal/mol) .
- Molecular dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories; RMSD <2 Å indicates robust binding .
- QM/MM : Calculate charge transfer at the fluorophenyl-thiazole interface to explain electronic effects on activity .
How should in vitro anticancer assays be designed?
- Cell lines : Use ATCC-certified lines (e.g., MCF-7, A549) with mycoplasma testing .
- Endpoints : Quantify apoptosis (Annexin V/PI), caspase-3/7 activation, and mitochondrial depolarization (JC-1 assay) .
- Dosing : 0.1–100 µM range, 24–72 hr exposure. Include positive controls (e.g., doxorubicin) .
How are structure-activity relationship (SAR) studies conducted systematically?
- Analog synthesis : Modify thiazole substituents (e.g., 4-Cl, 4-CF₃), chromene rings (6-CH₃, 8-OCH₃), and linker lengths .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond counts to correlate structure with IC₅₀ .
- Cluster analysis : Group analogs by pharmacophore features (e.g., fluorophenyl hydrophobicity) to prioritize synthetic targets .
What purification techniques ensure high post-synthetic purity?
- Flash chromatography : Silica gel with hexane/EtOAc gradients (70:30 → 50:50) .
- Recrystallization : Ethanol/water (7:3 v/v) yields crystals >95% pure .
- Preparative HPLC : C18 column, acetonitrile/water + 0.1% TFA; verify purity via HPLC-UV (λ = 254 nm, ≥98% AUC) .
How can off-target effects in pharmacological studies be mitigated?
- Counter-screening : Test against related targets (e.g., COX-2 for anti-inflammatory off-targets) .
- Thermal shift assays : Identify unintended protein binding via melting temperature (ΔTm) shifts .
- Structural simplification : Remove non-critical groups (e.g., nitro in sulfonamide analogs) to reduce promiscuity .
How does the 4-fluorophenyl group influence electronic properties?
- Electron-withdrawing effect : Lowers thiazole’s HOMO energy (-8.2 eV vs. -7.9 eV for non-fluorinated analogs), enhancing electrophilicity for nucleophilic attack .
- Hammett analysis : σₚ = +0.06 directs meta-substitution in electrophilic reactions .
- DFT calculations : Reduced HOMO-LUMO gap (5.2 eV vs. 5.8 eV) facilitates charge transfer in enzyme interactions .
How does crystallographic data guide analog design?
- Hydrogen-bond mapping : Chromene carbonyl interacts with kinase hinge regions (2.8–3.2 Å) .
- Packing analysis : 4-Fluorophenyl occupies hydrophobic pockets; isostructural replacements (e.g., CF₃) modeled in Mercury .
- Disorder resolution : SHELXL refines twinning parameters to validate structural models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
